

Stability and Storage of (R)-1-Cyclobutylpiperidin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-Cyclobutylpiperidin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

(R)-1-Cyclobutylpiperidin-3-amine, a key building block in modern drug discovery, particularly in the development of histamine H3 receptor inverse agonists, requires careful handling and storage to ensure its integrity and purity. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this versatile amine. The information presented herein is crucial for maintaining the quality of the compound throughout its lifecycle in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-1-Cyclobutylpiperidin-3-amine** is provided in the table below. These properties are fundamental to understanding its behavior and stability.

Property	Value
Molecular Formula	C ₉ H ₁₈ N ₂
Molecular Weight	154.25 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	Not explicitly available
Melting Point	Not explicitly available
Solubility	Soluble in various organic solvents

Recommended Storage and Handling

To ensure the long-term stability of **(R)-1-Cyclobutylpiperidin-3-amine**, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of similar amine compounds.

Condition	Recommendation
Temperature	Store at 2-8°C for long-term storage.[1]
Light	Protect from direct sunlight and strong light sources.[2]
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container	Keep in a tightly sealed, original container.[3][4][5]
Incompatible Materials	Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Potential Degradation Pathways

While specific degradation studies for **(R)-1-Cyclobutylpiperidin-3-amine** are not publicly available, potential degradation pathways can be inferred based on the chemical structure and

the known reactivity of cyclic amines. The primary degradation routes are likely to be oxidation and reaction with incompatible materials.

- **Oxidative Degradation:** The lone pair of electrons on the nitrogen atoms makes the amine susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of N-oxides, hydroxylamines, or other oxygenated derivatives.
- **Reaction with Acids and Bases:** As a basic compound, it will react exothermically with strong acids to form salts. Contact with strong bases could potentially lead to side reactions, although less common for this type of amine.
- **Hazardous Decomposition:** Under thermal stress, the compound may decompose to produce hazardous products such as oxides of carbon and nitrogen.^[2]

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is crucial for assessing the purity of **(R)-1-Cyclobutylpiperidin-3-amine** and detecting any degradation products. While a specific method for this compound is not published, a general approach using High-Performance Liquid Chromatography (HPLC) is recommended.

General HPLC Method Parameters:

Parameter	Recommendation
Column	C18 reverse-phase column
Mobile Phase	A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
Detection	UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. Alternatively, derivatization with a UV-active or fluorescent tag can be employed for enhanced sensitivity and selectivity.
Validation	The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following are general protocols that can be adapted for **(R)-1-Cyclobutylpiperidin-3-amine**.

1. Hydrolytic Degradation:

- Protocol: Dissolve the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) solutions.
- Conditions: Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).
- Analysis: Analyze the samples by HPLC at various time points to monitor for degradation.

2. Oxidative Degradation:

- Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Conditions: Store the solution at room temperature for a defined period.
- Analysis: Analyze the samples by HPLC at various time points.

3. Photolytic Degradation:

- Protocol: Expose a solution of the compound and the solid material to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Conditions: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
- Analysis: Analyze both the exposed and control samples by HPLC.

4. Thermal Degradation:

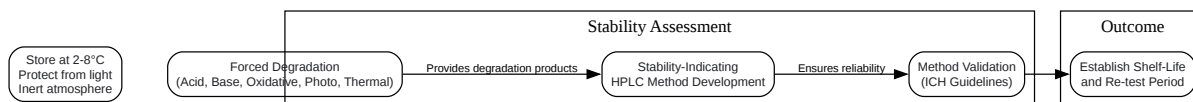
- Protocol: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).
- Conditions: Monitor for physical changes and analyze by HPLC at various time points.

Biological Context: Histamine H3 Receptor Inverse Agonism

Derivatives of **(R)-1-Cyclobutylpiperidin-3-amine** have been identified as potent and selective inverse agonists of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters.

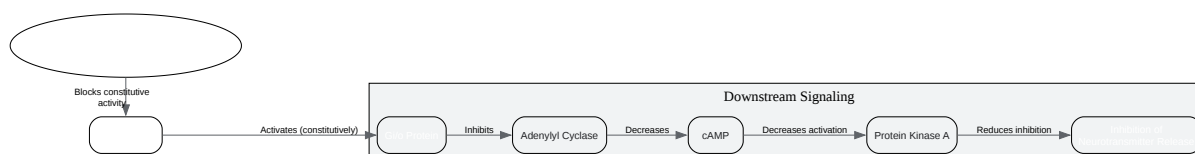
Inverse agonists of the H3R block the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This mechanism of action is being explored for the treatment of various neurological and psychiatric disorders.

Visualizations



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Caption: Experimental workflow for assessing the stability of **(R)-1-Cyclobutylpiperidin-3-amine**.



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Caption: Simplified signaling pathway of the Histamine H3 receptor and the effect of an inverse agonist.

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